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Compound of Interest

Compound Name: BODIPY FL Ethylamine

Cat. No.: B15622449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the photophysical properties, experimental

applications, and technical specifications of BODIPY® FL Ethylamine, a versatile fluorescent

probe. Designed for professionals in research and drug development, this document offers

detailed protocols and data to facilitate its effective use in various scientific applications.

Core Photophysical Properties
BODIPY® FL Ethylamine is a bright, green-fluorescent dye characterized by its high

fluorescence quantum yield and sharp emission peak. Its spectral properties are largely

insensitive to solvent polarity and pH, making it a robust tool for cellular and molecular studies.

[1][2] The core structure is based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)

fluorophore. The ethylamine group provides a reactive handle for conjugation to various

biomolecules.

Quantitative Data Summary
The key photophysical parameters for BODIPY® FL and its amine-reactive derivatives are

summarized below. These values are critical for designing and interpreting fluorescence-based

experiments.
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Parameter Value Solvent/Conditions Reference

Molar Extinction

Coefficient (ε)

~80,000 - 87,000

M⁻¹cm⁻¹

Methanol or TFE with

0.1% TFA
[3][4]

Excitation Maximum

(λex)
~502 - 505 nm Methanol/PBS [1][5]

Emission Maximum

(λem)
~510 - 512 nm Methanol/PBS [1][5]

Fluorescence

Quantum Yield (Φ)
~0.97 TFE with 0.1% TFA [3]

Fluorescence Lifetime

(τ)
~5.7 nanoseconds Methanol [3]

Molecular Weight 291.15 g/mol - [6]

Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a fundamental property of a chromophore that quantifies

its ability to absorb light at a specific wavelength. It is determined experimentally using the

Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette

(typically 1 cm), and c is the molar concentration of the dye.

Materials:

BODIPY® FL Ethylamine solid

High-purity solvent (e.g., methanol or ethanol)

Calibrated UV-Vis spectrophotometer

1 cm path length quartz cuvettes

Volumetric flasks and pipettes
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Analytical balance

Procedure:

Prepare a Stock Solution: Accurately weigh a small amount of BODIPY® FL Ethylamine and

dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock

solution of known concentration (e.g., 1 mM).

Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions with

decreasing concentrations (e.g., 10 µM, 8 µM, 6 µM, 4 µM, 2 µM) in the same solvent using

volumetric flasks.

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up

and stabilize.

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the

spectrophotometer and zero the absorbance across the desired wavelength range.

Absorbance Measurements: Starting with the most dilute solution, measure the absorbance

of each standard solution at the wavelength of maximum absorbance (λmax), which is

approximately 503 nm for BODIPY® FL. Ensure that the absorbance values fall within the

linear range of the instrument (typically below 1.0).

Data Analysis: Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L

on the x-axis. The data points should form a straight line that passes through the origin.

Calculate Molar Extinction Coefficient: Perform a linear regression on the data. The slope of

the line is equal to the molar extinction coefficient (ε) multiplied by the path length (b). Since

the path length is 1 cm, the slope of the line is the molar extinction coefficient in M⁻¹cm⁻¹.[7]

Labeling Primary Amines with BODIPY® FL Ethylamine
BODIPY® FL Ethylamine can be used to label molecules containing aldehydes or ketones

through the formation of a Schiff base, which can then be reduced to a stable amine linkage.

For direct and stable labeling of primary amines on proteins, peptides, or amine-modified

oligonucleotides, an activated form such as BODIPY® FL NHS ester is typically used. The

following is a general protocol for protein labeling with an amine-reactive BODIPY® FL dye.
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Materials:

Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

BODIPY® FL NHS Ester

Anhydrous dimethyl sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Reaction tubes

Procedure:

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5

mg/mL.

Prepare Dye Stock Solution: Immediately before use, dissolve the BODIPY® FL NHS ester

in DMSO to a concentration of 1-10 mM.

Labeling Reaction: Add a 5-10 fold molar excess of the dye stock solution to the protein

solution. The final concentration of DMSO in the reaction mixture should be kept below 10%

to avoid denaturation of the protein.

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature,

protected from light.

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column equilibrated with the appropriate buffer (e.g., PBS).

Characterization: Determine the degree of labeling by measuring the absorbance of the

purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~503 nm).

Visualized Workflows and Pathways
Experimental Workflow: Protein Labeling and Cellular
Imaging
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The following diagram illustrates a typical workflow for labeling a target protein with BODIPY®

FL and its subsequent use in cellular imaging.
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Caption: Workflow for protein labeling with BODIPY® FL and cellular imaging.

Logical Relationship: Amine-Reactive Labeling
Chemistry
This diagram illustrates the chemical principle behind the labeling of a primary amine with a

BODIPY® FL succinimidyl ester (NHS ester).

BODIPY® FL Core Linker Arm NHS Ester
(Succinimidyl Ester)

+

Protein-NH2
(Primary Amine)

Stable Amide Bond

NHS Leaving Group
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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